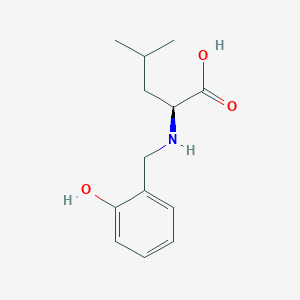
N-(2-Hydroxybenzyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxybenzyl)-L-leucine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzyl)-L-leucine typically involves the reaction of L-leucine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino group of L-leucine. The reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxybenzyl)-L-leucine can undergo oxidation reactions, particularly at the hydroxybenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in dry solvents like tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are usually carried out under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: N-(2-Hydroxybenzyl)-L-leucine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its role in enzyme inhibition and protein modification. It is used to investigate the interactions between amino acid derivatives and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the development of new materials and chemical processes. Its derivatives are used in the formulation of specialty chemicals and as intermediates in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybenzyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The leucine moiety can interact with amino acid residues in proteins, affecting their structure and function. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- N-(2-Hydroxybenzyl)-L-alanine
- N-(2-Hydroxybenzyl)-L-valine
- N-(2-Hydroxybenzyl)-L-phenylalanine
Comparison: N-(2-Hydroxybenzyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific hydrophobic characteristics and steric effects. Compared to N-(2-Hydroxybenzyl)-L-alanine and N-(2-Hydroxybenzyl)-L-valine, the leucine derivative has a bulkier side chain, which can influence its binding affinity and specificity towards biological targets. The presence of the hydroxybenzyl group in all these compounds provides a common site for chemical modifications and interactions, but the differences in the amino acid residues contribute to their distinct properties and applications.
Properties
CAS No. |
175029-33-1 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxyphenyl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)7-11(13(16)17)14-8-10-5-3-4-6-12(10)15/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
CKOZCUWWRVLXLB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


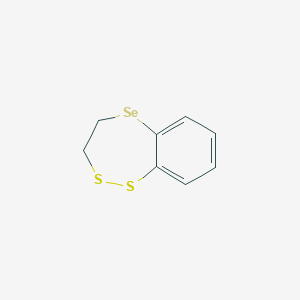
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
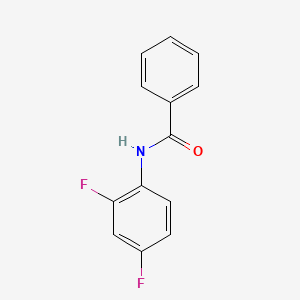

![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
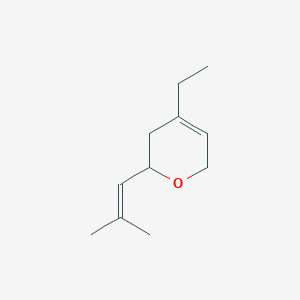
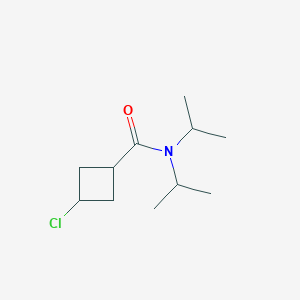
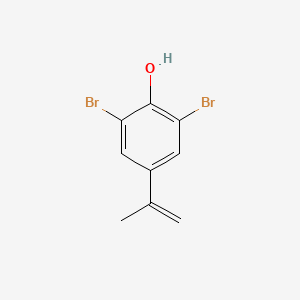
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
